1-(cyclohexylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate
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Overview
Description
1-(cyclohexylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate is a useful research compound. Its molecular formula is C21H30N2O5 and its molecular weight is 390.48. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclohexylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate often starts with the preparation of the indole derivative, which is achieved through Fischer indole synthesis or related methods. The cyclohexylamino group is introduced via nucleophilic substitution reactions. The final step involves the reaction of the aminopropanol intermediate with oxalic acid to form the oxalate salt, typically under acidic conditions to ensure full conversion to the oxalate form.
Industrial Production Methods: Industrial-scale production may involve more efficient catalytic processes and optimized reaction conditions, such as using microwave-assisted synthesis for faster reaction times and higher yields. Purification processes like recrystallization or chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 1-(cyclohexylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate undergoes various chemical reactions, including:
Oxidation: Forms oxidized derivatives which may alter its biological activity.
Reduction: Reduces the compound to simpler derivatives, which can be useful in studying the core structure.
Substitution: Nucleophilic and electrophilic substitutions at the indole ring or aminopropanol moiety, leading to a variety of functionalized products.
Common Reagents and Conditions Used in These Reactions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions may utilize halogenating agents, alkylating agents, or sulfonating agents under appropriate conditions (e.g., solvents like dichloromethane or toluene, and temperatures ranging from -78°C to room temperature).
Major Products Formed from These Reactions: The resulting products vary based on the reaction but often include different substituted indoles, cyclohexylamine derivatives, and propanol analogs.
Scientific Research Applications: this compound has numerous applications across several scientific disciplines:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Functions as a probe in studying biochemical pathways and enzyme interactions.
Medicine: Potential therapeutic agent, exploring its effects on various biological targets, such as neurotransmitter receptors or enzymes involved in metabolic processes.
Industry: Utilized in the formulation of pharmaceuticals, agrochemicals, and potentially as a precursor for specialty chemicals.
Mechanism of Action: The mechanism of action for this compound involves its interaction with specific molecular targets:
Molecular Targets and Pathways Involved: The compound may bind to neurotransmitter receptors, modulating their activity, or inhibit certain enzymes, affecting metabolic pathways. The cyclohexylamino group likely plays a significant role in its binding affinity and specificity.
Comparison with Similar Compounds: When compared to other similar compounds, this compound stands out due to its unique combination of structural features:
Comparison with Similar Compounds
1-(cyclohexylamino)-2-(2,3-dimethylphenyl)ethanol
1-(cyclohexylamino)-3-(1H-indol-1-yl)propan-2-ol
2-(2,3-dimethyl-1H-indol-1-yl)-1-(piperidin-1-yl)ethanol
This compound’s unique properties arise from the presence of the indole and cyclohexylamino groups, which confer distinct biological and chemical reactivity compared to other structurally similar molecules.
Properties
IUPAC Name |
1-(cyclohexylamino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.C2H2O4/c1-14-15(2)21(19-11-7-6-10-18(14)19)13-17(22)12-20-16-8-4-3-5-9-16;3-1(4)2(5)6/h6-7,10-11,16-17,20,22H,3-5,8-9,12-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKUCKCQVNOCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC3CCCCC3)O)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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